N-[4-(1-aminoethyl)phenyl]propanamide N-[4-(1-aminoethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 953724-47-5
VCID: VC8334334
InChI: InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14)
SMILES: CCC(=O)NC1=CC=C(C=C1)C(C)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

N-[4-(1-aminoethyl)phenyl]propanamide

CAS No.: 953724-47-5

Cat. No.: VC8334334

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1-aminoethyl)phenyl]propanamide - 953724-47-5

Specification

CAS No. 953724-47-5
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name N-[4-(1-aminoethyl)phenyl]propanamide
Standard InChI InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Standard InChI Key BWTIUPUITBLRGP-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)C(C)N
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(C)N

Introduction

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for N-[4-(1-aminoethyl)phenyl]propanamide is documented, analogous compounds suggest feasible pathways:

  • Amide Coupling: Reacting 4-(1-aminoethyl)aniline with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., HBTU) .

  • Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to introduce alkoxy groups to phenolic intermediates, followed by amine deprotection .

  • Alkylation: Using dimethylsulfoxide (DMSO) and alkaline metal hydroxides to facilitate ether formation, as demonstrated in the synthesis of fluoxetine derivatives .

Table 1: Representative Reaction Conditions for Analogous Compounds

Reaction TypeReagentsTemperatureYieldSource
Amide CouplingHBTU, DIPEA, DMF25°C78%
Mitsunobu AlkylationDEAD, PPh₃, THF0°C → RT65%
Nucleophilic SubstitutionNaOH, DMSO, 1-chloro-4-X-benzene80–110°C85%

Chirality and Enantiomeric Resolution

Optically active forms of related compounds (e.g., (S)-fluoxetine) are synthesized using enantiomerically pure starting materials, such as (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine . Similar strategies could resolve N-[4-(1-aminoethyl)phenyl]propanamide enantiomers for targeted bioactivity studies.

Physicochemical Properties

Solubility and Stability

Though experimental data for the target compound is sparse, its structural analogs exhibit the following trends:

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .

  • Stability: Stable at room temperature when stored in airtight containers; degradation occurs under prolonged exposure to moisture or extreme pH .

Table 2: Predicted Properties vs. Analogous Compounds

PropertyN-[4-(1-Aminoethyl)phenyl]propanamideN-(4-Bromophenyl)-3-phenylpropanamide
Molecular Weight (g/mol)207.27304.18
LogP1.2 (estimated)3.5
Water Solubility (mg/mL)<0.1<0.01

Spectroscopic Data

  • IR Spectroscopy: Expected N-H stretches (3300–3500 cm⁻¹), amide C=O (1650–1700 cm⁻¹), and aromatic C-C (1450–1600 cm⁻¹).

  • NMR: ¹H NMR would show phenyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to amine (δ 2.7–3.1 ppm), and amide protons (δ 6.5–8.0 ppm) .

Pharmacological Research and Structure-Activity Relationships (SAR)

GPR88 Agonist Activity

(4-Alkoxyphenyl)glycinamide analogs, such as 1 (EC₅₀ = 200–300 nM), demonstrate potent agonist activity at the orphan receptor GPR88, implicated in striatal disorders . Key SAR findings include:

  • Site A (Alkoxy Group): Lipophilic substituents (e.g., 2-methylpentyloxy) enhance potency by improving receptor binding .

  • Site B (Amine Functionality): Primary amines (e.g., 30, EC₅₀ = 616 nM) are less active than secondary or tertiary amines, suggesting steric and electronic optimizations .

  • Site C (Aromatic Group): Limited tolerance for bulkier groups, favoring phenyl or small heteroaromatic rings .

Table 3: Agonist Potency of Selected Analogs

CompoundR Group (Site A)Amine Type (Site B)EC₅₀ (nM)
12-MethylpentyloxyTertiary (N-Me₂)200
302-MethylpentyloxyPrimary (NH₂)616
322-MethylpentyloxySecondary (N-Et)150

Blood-Brain Barrier (BBB) Permeability

The 1-aminoethyl group may enhance BBB penetration due to its small size and hydrogen-bonding capacity, a critical factor for central nervous system (CNS)-targeted therapies .

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